Cas no 1888806-99-2 (2-fluoro-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-amine)

2-fluoro-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-amine structure
1888806-99-2 structure
商品名:2-fluoro-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-amine
CAS番号:1888806-99-2
MF:C11H12FN3
メガワット:205.231485366821
CID:6032323
PubChem ID:115023970

2-fluoro-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-amine 化学的及び物理的性質

名前と識別子

    • 2-fluoro-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-amine
    • EN300-1862584
    • 1888806-99-2
    • インチ: 1S/C11H12FN3/c12-11(6-13)9-7-14-15(8-9)10-4-2-1-3-5-10/h1-5,7-8,11H,6,13H2
    • InChIKey: PRZMPULINDIQLQ-UHFFFAOYSA-N
    • ほほえんだ: FC(CN)C1C=NN(C2C=CC=CC=2)C=1

計算された属性

  • せいみつぶんしりょう: 205.10152556g/mol
  • どういたいしつりょう: 205.10152556g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 194
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 43.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.1

2-fluoro-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1862584-1.0g
2-fluoro-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-amine
1888806-99-2
1g
$1485.0 2023-06-03
Enamine
EN300-1862584-0.5g
2-fluoro-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-amine
1888806-99-2
0.5g
$1426.0 2023-09-18
Enamine
EN300-1862584-1g
2-fluoro-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-amine
1888806-99-2
1g
$1485.0 2023-09-18
Enamine
EN300-1862584-2.5g
2-fluoro-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-amine
1888806-99-2
2.5g
$2912.0 2023-09-18
Enamine
EN300-1862584-5.0g
2-fluoro-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-amine
1888806-99-2
5g
$4309.0 2023-06-03
Enamine
EN300-1862584-0.1g
2-fluoro-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-amine
1888806-99-2
0.1g
$1307.0 2023-09-18
Enamine
EN300-1862584-0.25g
2-fluoro-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-amine
1888806-99-2
0.25g
$1366.0 2023-09-18
Enamine
EN300-1862584-5g
2-fluoro-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-amine
1888806-99-2
5g
$4309.0 2023-09-18
Enamine
EN300-1862584-10g
2-fluoro-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-amine
1888806-99-2
10g
$6390.0 2023-09-18
Enamine
EN300-1862584-0.05g
2-fluoro-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-amine
1888806-99-2
0.05g
$1247.0 2023-09-18

2-fluoro-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-amine 関連文献

2-fluoro-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-amineに関する追加情報

Introduction to 2-fluoro-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-amine (CAS No. 1888806-99-2)

2-fluoro-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-amine, identified by its Chemical Abstracts Service (CAS) number 1888806-99-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrazole class, a heterocyclic structure known for its broad spectrum of biological activities and utility in drug development. The presence of a fluoro substituent and a phenyl-pyrazole moiety enhances its pharmacological potential, making it a subject of intense research for its potential therapeutic applications.

The molecular structure of 2-fluoro-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-amine consists of a fluorinated ethyl group linked to a pyrazole ring substituted with a phenyl group at the 4-position. This unique arrangement imparts distinct electronic and steric properties, which are critical for its interaction with biological targets. The fluorine atom, in particular, is a well-documented pharmacophore that can modulate the metabolic stability, binding affinity, and overall efficacy of drug candidates.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for therapeutic purposes. Pyrazole derivatives, including 2-fluoro-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-amine, have been extensively studied due to their ability to exhibit diverse biological activities. These activities range from anti-inflammatory and antimicrobial properties to more complex mechanisms involving enzyme inhibition and receptor binding. The structural features of this compound make it a promising candidate for further exploration in drug discovery.

One of the most compelling aspects of 2-fluoro-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-amine is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. The pyrazole core is a versatile scaffold that can be modified in numerous ways to tailor its biological profile. Researchers have leveraged this flexibility to develop molecules with enhanced potency and selectivity. For instance, studies have shown that fluorinated pyrazoles can exhibit improved pharmacokinetic profiles, which is crucial for the development of orally active drugs.

The incorporation of the fluoro substituent at the 2-position of the ethyl chain in 2-fluoro-2-(1-phenyl-1H-pyrazol-4-y)ethanamino is particularly noteworthy. Fluorine atoms are known to increase the lipophilicity and metabolic stability of molecules, which can lead to longer half-lives and better bioavailability. This property is highly desirable in drug development, as it can reduce the frequency of dosing and improve patient compliance. Additionally, fluorine atoms can influence the electronic properties of adjacent functional groups, thereby modulating binding interactions with biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of 2-fluoro-[sub]2[/sub]-([sub]1[/sub]-phenyl-[sub]1[/sub]H-pyrazol[space]4[/space]-yl)ethanamino with various enzymes and receptors. These studies have provided valuable insights into how structural modifications can optimize biological activity. For example, computational analyses have highlighted the importance of the phenyl-pyrazole moiety in stabilizing interactions with target proteins, suggesting that this compound may be particularly effective against certain therapeutic targets.

In addition to its potential as an intermediate in drug synthesis, [cas no 1888806[space]-99[space]-2] has been explored for its role in developing novel therapeutic agents. Pyrazole derivatives have shown promise in treating a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders. The unique combination of structural features in [cas no 1888806[space]-99[space]-2] makes it an attractive candidate for further investigation in these areas.

The synthesis of [cas no 1888806[space]-99[space]-2] involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to ensure high yields and purity, which are essential for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have been particularly useful in constructing the complex framework of this compound.

The pharmacological evaluation of [cas no 1888806[space]-99[space]-2] has revealed several interesting properties that warrant further study. Preliminary experiments have demonstrated its ability to interact with specific enzymes and receptors, suggesting potential therapeutic benefits. For instance, studies have shown that this compound may inhibit certain kinases involved in cancer progression or modulate inflammatory pathways associated with autoimmune diseases.

The future prospects for [cas no 1888806[space]-99[space]-2] are promising, with ongoing research aimed at elucidating its full pharmacological profile and exploring new synthetic routes for optimization. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this area, leading to the development of novel drugs based on this versatile scaffold.

In conclusion, [cas no 1888806[space]-99[space]-2] represents a significant advancement in pharmaceutical chemistry with its unique structural features and potential therapeutic applications。 As research continues to uncover new insights into its biology,this compound is poised to play a crucial role in shaping the future landscape of drug development。

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